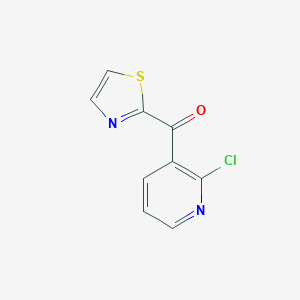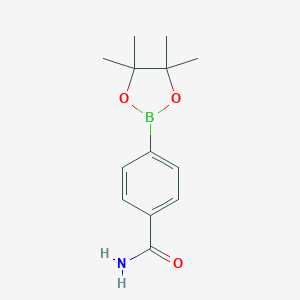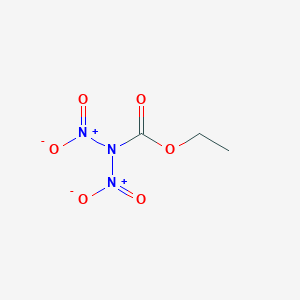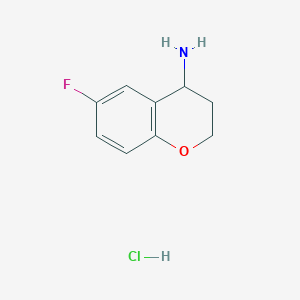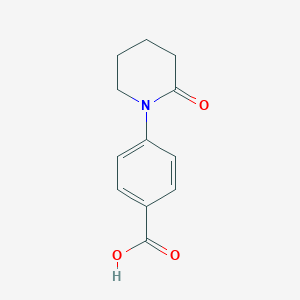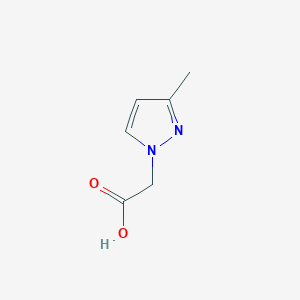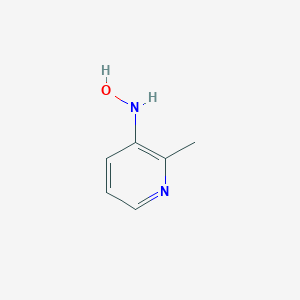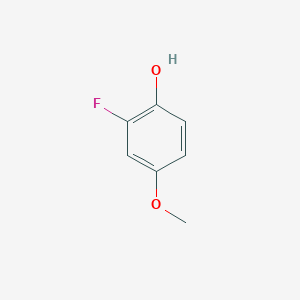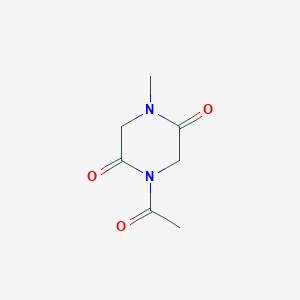![molecular formula C9H14O3 B070270 trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL CAS No. 191659-62-8](/img/structure/B70270.png)
trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL, also known as DOU, is a synthetic organic compound with a unique spirocyclic structure. DOU has been found to possess various biological activities, making it an attractive target for scientific research.
Wirkmechanismus
The exact mechanism of trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL's biological activity is not fully understood, but it is thought to involve interactions with cellular proteins and enzymes. trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell division.
Biochemische Und Physiologische Effekte
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been found to have a range of biochemical and physiological effects, including the ability to induce DNA damage and inhibit the activity of certain enzymes. Additionally, trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been shown to have antioxidant properties and may have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, its low solubility in water can make it challenging to work with in certain applications. Additionally, its potential toxicity and limited availability may pose challenges for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL, including further investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, research could focus on optimizing the synthesis and purification of trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL, as well as exploring its potential use as a fluorescent probe for detecting metal ions in biological systems.
Synthesemethoden
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL can be synthesized through a multistep process involving the condensation of an aldehyde with a ketone, followed by cyclization and reduction. The yield and purity of the final product can be optimized through careful selection of reagents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been studied for its potential use as a fluorescent probe for detecting metal ions, as well as for its antibacterial and antifungal properties. Additionally, trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
191659-62-8 |
|---|---|
Produktname |
trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL |
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(5S,6S)-1,7-dioxaspiro[5.5]undec-2-en-5-ol |
InChI |
InChI=1S/C9H14O3/c10-8-4-3-7-12-9(8)5-1-2-6-11-9/h3,7-8,10H,1-2,4-6H2/t8-,9-/m0/s1 |
InChI-Schlüssel |
ONXDQWOWICPGFW-IUCAKERBSA-N |
Isomerische SMILES |
C1CCO[C@]2(C1)[C@H](CC=CO2)O |
SMILES |
C1CCOC2(C1)C(CC=CO2)O |
Kanonische SMILES |
C1CCOC2(C1)C(CC=CO2)O |
Synonyme |
1,7-Dioxaspiro5.5undec-2-en-5-ol, trans- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
